1-Ethyl-5-aminoindoline
Description
Properties
IUPAC Name |
1-ethyl-2,3-dihydroindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTBFWHJINVUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-Ethyl-5-aminoindoline with key analogs:
Key Differences and Implications
Substituent Effects: 1-Ethyl vs. Amino vs. Methoxy Groups: The 5-amino group in this compound enables hydrogen bonding, contrasting with 5-methoxytryptamine’s electron-donating methoxy group, which enhances serotonin receptor affinity .
Physicochemical Properties: The carboxylate ester in Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate increases molecular weight (218.25 g/mol) and polarity (PSA: 57.25 Ų) compared to this compound (estimated MW: ~160 g/mol) .
Synthetic Utility: Boronate-substituted indolines (e.g., 1-(2-Methoxyethyl)-5-boronate-indoline) are pivotal in cross-coupling reactions, whereas this compound may serve as a scaffold for functionalization via its amino group .
Preparation Methods
Lithium Aluminum Hydride-Mediated Reduction of 1-Acetyl-5-Aminoindoline
The most well-documented synthesis of this compound involves the reduction of 1-acetyl-5-aminoindoline using lithium aluminum hydride (LiAlH₄). This method, described in patent EP1556040A1, proceeds under anhydrous conditions in tetrahydrofuran (THF) as the solvent.
Reaction Protocol:
-
Starting Material Preparation : A suspension of 1-acetyl-5-aminoindoline (130 mg, 0.74 mmol) in anhydrous THF (10 mL) is prepared under inert atmosphere.
-
Reduction Step : LiAlH₄ (42 mg, 1.11 mmol) is added gradually to the reaction mixture. The exothermic reaction generates hydrogen gas, necessitating careful temperature control.
-
Workup : After completion, the reaction is quenched with water, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification : The crude product is purified via column chromatography to yield this compound as a solid.
Key Reaction Parameters:
| Parameter | Value/Description |
|---|---|
| Starting Material | 1-Acetyl-5-aminoindoline |
| Reducing Agent | LiAlH₄ (1.5 eq) |
| Solvent | Anhydrous THF |
| Reaction Temperature | Ambient (exothermic) |
| Purification Method | Column Chromatography |
This method leverages the strong reducing capability of LiAlH₄ to cleave the acetyl group while preserving the amino functionality. The choice of THF ensures solubility of both the starting material and intermediate species.
Mechanistic Considerations
The reduction mechanism proceeds via nucleophilic attack of hydride ions on the carbonyl carbon of the acetyl group, followed by protonation to yield the ethylamine moiety. LiAlH₄’s ability to reduce amides selectively without over-reducing aromatic systems is critical to this transformation.
Challenges and Optimization Opportunities
Sensitivity to Air and Moisture
The reaction’s susceptibility to atmospheric moisture necessitates stringent anhydrous conditions. Suboptimal handling can lead to:
-
Partial hydrolysis of LiAlH₄, reducing reaction efficiency.
Although spectral data for this compound are not explicitly provided in the cited sources, standard characterization techniques for analogous compounds include:
-
¹H NMR : Identification of ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂).
-
Mass Spectrometry : Molecular ion peak at m/z 160.22 (C₁₀H₁₄N₂).
-
HPLC Purity Analysis : Ensuring >95% chemical purity post-purification.
Industrial-Scale Production Considerations
Scaling the laboratory synthesis requires addressing:
-
Safety Protocols : Managing exothermic reactions and hydrogen gas evolution.
-
Cost Efficiency : Recycling THF and optimizing LiAlH₄ stoichiometry.
-
Regulatory Compliance : Meeting guidelines for residual solvent levels in pharmaceutical intermediates.
Q & A
Q. What are the established synthetic routes for 1-ethyl-5-aminoindoline, and how can researchers optimize yield and purity?
Methodological Answer:
- Synthetic Routes : Common methods include reductive amination of 5-nitroindoline derivatives using ethylating agents (e.g., ethyl bromide) under catalytic hydrogenation . Alternative pathways involve Friedel-Crafts alkylation followed by nitro reduction.
- Optimization : Use Design of Experiments (DOE) to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can evaluate temperature (25–80°C), catalyst type (Pd/C vs. Raney Ni), and reaction time (4–24 hours) .
- Purity Control : Monitor reactions via TLC and characterize intermediates using HPLC (C18 column, acetonitrile/water gradient) to identify byproducts .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm ethyl substitution (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.6 ppm for CH₂) and amine protons (δ ~2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (e.g., m/z 177.1264 for C₁₀H₁₄N₂) .
- Chromatography :
- HPLC : Use a reversed-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm to assess purity (>98%) .
Q. How can researchers design a bioactivity screening protocol for this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., indoline derivatives with reported serotonin receptor affinity) .
- Assay Design :
- In vitro : Radioligand binding assays (e.g., 5-HT₃ receptor, IC₅₀ determination via competitive displacement of [³H]-GR65630) .
- Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate measurements to calculate EC₅₀/IC₅₀ using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 5-HT₃) using AMBER or GROMACS. Compare binding free energies (MM-PBSA) across studies to identify key residues (e.g., Trp183, Tyr234) influencing discrepancies .
- QSAR Analysis : Build a quantitative structure-activity relationship model using descriptors (logP, polar surface area) from divergent datasets to pinpoint structural determinants of activity .
Q. What strategies are effective for elucidating the reaction mechanism of this compound synthesis?
Methodological Answer:
- Kinetic Studies : Perform time-resolved ¹H NMR to track intermediate formation (e.g., imine intermediates in reductive amination) .
- Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to trace amine group incorporation via HRMS .
- Computational Validation : DFT calculations (Gaussian 16) to model transition states and activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
Q. How should researchers address conflicting data on the compound’s metabolic stability?
Methodological Answer:
- Systematic Review : Follow PRISMA guidelines to aggregate data from hepatic microsome assays (human vs. rodent). Use meta-analysis (RevMan) to assess heterogeneity (I² statistic) and identify species-specific CYP450 isoforms responsible for variability .
- In Vitro Validation : Conduct parallel incubations with CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways .
Data Presentation and Reproducibility Guidelines
Q. Table 1: Key Parameters for Reproducible Synthesis
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Reaction Temperature | 50–60°C | In-situ FTIR monitoring | |
| Catalyst Loading | 5% Pd/C | TGA for stability | |
| Purity Threshold | >98% | HPLC-UV (254 nm) |
Q. Table 2: Common Pitfalls in Bioactivity Studies
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Low Signal-to-Noise | Pre-incubate receptors at 4°C | |
| Batch Variability | Use internal controls (e.g., sertraline) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
